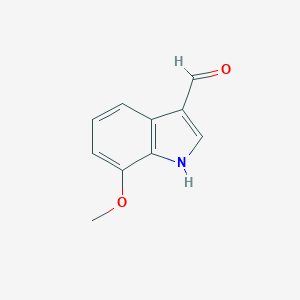

7-Methoxy-3-indolecarboxaldehyde

Description

BenchChem offers high-quality 7-Methoxy-3-indolecarboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-3-indolecarboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxy-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-9-4-2-3-8-7(6-12)5-11-10(8)9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFRUNSOMCCJDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399831 | |

| Record name | 7-Methoxy-3-indolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109021-59-2 | |

| Record name | 7-Methoxy-3-indolecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 7-Methoxy-3-indolecarboxaldehyde: Properties, Synthesis, and Applications

Introduction: The Strategic Importance of a Functionalized Indole

In the landscape of medicinal chemistry and organic synthesis, the indole scaffold remains a cornerstone, celebrated for its prevalence in bioactive natural products and pharmaceuticals. Within this esteemed class of heterocycles, 7-Methoxy-3-indolecarboxaldehyde emerges as a particularly valuable building block. Its strategic functionalization—a methoxy group at the 7-position and a reactive aldehyde at the electron-rich 3-position—provides a versatile platform for constructing complex molecular architectures.

The methoxy group at C7 subtly modulates the electronic properties of the indole ring, influencing its reactivity and the conformational preferences of its derivatives. More critically, the C3-carboxaldehyde serves as a synthetic linchpin, a gateway for a multitude of chemical transformations. This guide offers an in-depth exploration of the core chemical properties of 7-Methoxy-3-indolecarboxaldehyde, providing researchers, scientists, and drug development professionals with the technical insights required to effectively harness its synthetic potential.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research. These parameters dictate appropriate storage, handling, and analytical characterization methods.

Physicochemical Data

The essential physical properties of 7-Methoxy-3-indolecarboxaldehyde are summarized below. This data is critical for experimental design, dictating solvent choice, reaction temperatures, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 109021-59-2 | |

| Molecular Formula | C₁₀H₉NO₂ | |

| Molecular Weight | 175.18 g/mol | |

| Melting Point | 159-160 °C | |

| Boiling Point | 375.2 °C at 760 mmHg (Predicted) | |

| Density | 1.274 g/cm³ (Predicted) | |

| Appearance | Off-white to brown crystalline powder | |

| Storage | 2-8°C, under inert atmosphere |

Spectroscopic Signature

Spectroscopic analysis provides an unambiguous confirmation of molecular structure. The key to successful synthesis is the ability to interpret these spectral fingerprints. While a dedicated spectrum for this specific molecule is not publicly available, the expected ¹H and ¹³C NMR chemical shifts can be reliably predicted based on extensive data from analogous indole structures.[1][2][3][4]

| Spectroscopy | Feature | Expected Chemical Shift (δ, ppm) & Characteristics |

| ¹H NMR | Indole N-H | ~12.0 (broad singlet); highly dependent on solvent (e.g., DMSO-d₆) |

| Aldehyde C-H | ~10.0 (singlet) | |

| Indole C2-H | ~8.2 (singlet or narrow doublet) | |

| Aromatic C4-H, C5-H, C6-H | ~6.8 - 7.8 (multiplets) | |

| Methoxy -OCH₃ | ~3.9 (singlet) | |

| ¹³C NMR | Aldehyde C=O | ~185.0 |

| Indole C7a, C3a (Quaternary) | ~125.0 - 140.0 | |

| Indole C7-OCH₃ | ~145.0 | |

| Indole C2, C3 | ~120.0 - 140.0 | |

| Aromatic C4, C5, C6 | ~105.0 - 125.0 | |

| Methoxy -OCH₃ | ~55.0 | |

| IR (Infrared) | N-H Stretch | ~3300 cm⁻¹ (broad) |

| C=O Stretch (Aldehyde) | ~1650-1680 cm⁻¹ (strong) | |

| C-O Stretch (Methoxy) | ~1250 cm⁻¹ and ~1050 cm⁻¹ | |

| C=C Stretch (Aromatic) | ~1600, 1450 cm⁻¹ |

Synthesis: The Vilsmeier-Haack Formylation

The most reliable and widely adopted method for the synthesis of indole-3-carboxaldehydes is the Vilsmeier-Haack reaction.[5] This reaction is a cornerstone of heterocyclic chemistry due to its efficiency and regioselectivity for electron-rich systems like indoles. The reaction introduces a formyl group (-CHO) with high preference for the C3 position, which possesses the highest electron density in the indole ring.[6]

The causality behind this choice of reaction is twofold: first, the starting material, 7-methoxyindole, is an electron-rich arene, making it an ideal substrate.[7] Second, the Vilsmeier reagent, formed in situ, is a mild electrophile, which avoids unwanted side reactions that might occur with harsher formylating agents.

Reaction Mechanism: A Stepwise View

The reaction proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution on the indole ring.

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a phosphate derivative to generate the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[8][9]

-

Electrophilic Attack and Hydrolysis: The electron-rich C3 position of 7-methoxyindole attacks the Vilsmeier reagent. Subsequent rearomatization of the indole ring and elimination of chloride leads to a stable iminium salt intermediate. During aqueous workup, this intermediate is hydrolyzed to yield the final product, 7-Methoxy-3-indolecarboxaldehyde.[6]

Sources

- 1. rsc.org [rsc.org]

- 2. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tetratek.com.tr [tetratek.com.tr]

- 4. rsc.org [rsc.org]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 7-Methoxy-1H-indole | C9H9NO | CID 76660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. youtube.com [youtube.com]

Technical Guide: 7-Methoxy-3-indolecarboxaldehyde (CAS 109021-59-2)

[1][2][3]

Executive Summary & Chemical Identity[4]

7-Methoxy-3-indolecarboxaldehyde (CAS 109021-59-2) is a critical pharmacophore intermediate used extensively in the development of kinase inhibitors, necroptosis antagonists, and synthetic alkaloids. Unlike its unsubstituted counterpart, the presence of the methoxy group at the C7 position introduces unique electronic and steric properties that modulate the lipophilicity and receptor binding affinity of downstream derivatives.

This guide provides a rigorous analysis of its synthesis via the Vilsmeier-Haack formylation, its reactivity profile in Knoevenagel and Schiff base condensations, and its validated applications in oncology and immunology.

Chemical Profile

| Property | Specification |

| CAS Number | 109021-59-2 |

| IUPAC Name | 7-Methoxy-1H-indole-3-carbaldehyde |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 159–160 °C |

| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |

Core Synthesis: Optimized Vilsmeier-Haack Protocol

The industrial and laboratory standard for synthesizing 7-Methoxy-3-indolecarboxaldehyde is the Vilsmeier-Haack reaction . While the mechanism is well-understood, the 7-methoxy substituent requires specific thermal control to prevent polymerization and ensure regioselectivity at C3 over C2.

Mechanistic Insight

The 7-methoxy group acts as an electron-donating group (EDG). While it activates the indole ring towards electrophilic aromatic substitution (EAS), its position at C7 creates a specific electronic vector that stabilizes the transition state for C3 formylation. However, this activation also increases the risk of side reactions if the Vilsmeier reagent (chloroiminium ion) is present in large excess or if the reaction temperature spikes.

Step-by-Step Protocol (Self-Validating System)

Reagents:

-

7-Methoxyindole (1.0 eq)

-

Phosphorus Oxychloride (POCl₃) (1.2 eq)

-

N,N-Dimethylformamide (DMF) (5.0 eq - acts as solvent and reagent)

-

Sodium Hydroxide (NaOH) or Sodium Acetate (aq) for quenching.

Workflow:

-

Reagent Formation (Exothermic Control):

-

Charge an oven-dried round-bottom flask with anhydrous DMF. Cool to 0°C under an inert atmosphere (N₂ or Ar).

-

Critical Step: Add POCl₃ dropwise over 20 minutes. Maintain internal temperature < 5°C. The formation of the Vilsmeier complex (chloroiminium salt) is highly exothermic. A color change to faint yellow/orange indicates active complex formation.

-

-

Substrate Addition:

-

Dissolve 7-methoxyindole in a minimal volume of DMF.

-

Add this solution dropwise to the Vilsmeier complex at 0°C.

-

Observation: The solution will likely darken. This is normal.

-

-

Reaction Phase:

-

Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.

-

Validation: Monitor via TLC (System: 30% EtOAc in Hexanes). The starting material (high R_f) should disappear, replaced by a lower R_f aldehyde spot. If conversion is incomplete after 2 hours, heat to 40°C for 30 minutes. Do not exceed 60°C to avoid dimerization.

-

-

Hydrolysis & Quenching:

-

Pour the reaction mixture onto crushed ice (5x reaction volume).

-

Basify slowly with 2M NaOH or saturated Sodium Acetate to pH 8–9.

-

Precipitation: The product typically precipitates as a solid upon basification.

-

-

Isolation:

-

Filter the solid. Wash copiously with water to remove DMF and inorganic salts.

-

Recrystallize from Ethanol or Methanol/Water mixture for high-purity applications (>98%).

-

Pathway Visualization

The following diagram illustrates the mechanistic flow and critical control points.

Figure 1: Vilsmeier-Haack formylation pathway for 7-methoxyindole, highlighting the critical intermediate and hydrolysis steps.

Downstream Applications & Derivatization

The C3-formyl group is a versatile "handle" for extending the carbon skeleton. In drug discovery, this intermediate is primarily used to synthesize three classes of compounds:

Necroptosis Inhibitors (Hydantoins)

Condensation of 7-methoxy-3-indolecarboxaldehyde with hydantoin or thiohydantoin yields 5-indolylmethylene derivatives.

-

Mechanism: Knoevenagel condensation.

-

Therapeutic Relevance: These derivatives inhibit necroptosis (programmed necrosis), offering potential treatments for ischemic injury and neurodegenerative diseases.

Anticancer Immunomodulators (Pyridyl-Ethenyl-Indoles)

Reaction with methyl-pyridine derivatives creates conjugated systems (chalcone-like) that modulate immune responses in the tumor microenvironment.

-

Key Feature: The 7-methoxy group enhances the electron density of the indole, improving the pi-stacking interactions with kinase domains or DNA.

Synthetic Workflow Diagram

Figure 2: Divergent synthetic pathways utilizing CAS 109021-59-2 as a primary scaffold for bioactive compound generation.

Analytical Characterization

To ensure the integrity of the intermediate before proceeding to expensive downstream synthesis, the following spectral data must be verified.

| Technique | Expected Signal / Observation | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 9.90–10.00 ppm (s, 1H) | Distinct aldehyde proton (-CH O). |

| δ 8.00–8.30 ppm (s, 1H) | Indole C2-H proton (deshielded by C3-CHO). | |

| δ 3.90–3.95 ppm (s, 3H) | Methoxy group (-OCH ₃) at C7. | |

| δ 12.00+ ppm (br s, 1H) | Indole N-H proton. | |

| IR Spectroscopy | 1640–1660 cm⁻¹ | Strong C=O stretching (conjugated aldehyde). |

| 3100–3300 cm⁻¹ | N-H stretching (broad). | |

| Mass Spectrometry | m/z 176.07 [M+H]⁺ | Consistent with molecular weight of 175.18. |

Safety & Handling

While CAS 109021-59-2 is not classified as a highly toxic substance, it is an organic aldehyde and an indole derivative.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

LookChem. (n.d.). 7-Methoxy-3-indolecarboxaldehyde Product Information and Applications. Retrieved from [Link]

-

National Institutes of Health (NIH). (2022). Synthesis and biological evaluation of indole derivatives as anticancer agents. (Contextual citation for pyridyl-ethenyl-indole synthesis). Retrieved from [Link]

Spectroscopic data for 7-Methoxy-3-indolecarboxaldehyde

Content Type: Technical Reference & Characterization Guide Subject: Spectroscopic Identification, Synthesis, and Quality Control of 7-Methoxy-3-indolecarboxaldehyde CAS: 109021-59-2

Executive Summary

7-Methoxy-3-indolecarboxaldehyde (also known as 7-methoxy-1H-indole-3-carbaldehyde) is a pivotal heterocyclic building block in medicinal chemistry. It serves as a precursor for the synthesis of complex indole alkaloids, kinase inhibitors, and antitubercular agents. The presence of the methoxy group at the C7 position, adjacent to the indole NH, introduces unique electronic and steric properties that distinguish it from the more common 5-methoxy isomers.

This guide provides a rigorous spectroscopic profile to assist researchers in the synthesis, purification, and validation of this compound. It emphasizes the causality between molecular structure and spectral signals, ensuring that data is not merely observed but understood.

Physicochemical Profile

Before advanced spectral analysis, preliminary validation should be conducted using basic physicochemical properties.

| Property | Value / Description | Notes |

| Molecular Formula | ||

| Molecular Weight | 175.18 g/mol | |

| Appearance | Off-white to pale yellow solid | Darkens upon oxidation/light exposure. |

| Melting Point | 159 – 160 °C | Distinct from unsubstituted analog (193–198 °C). |

| Solubility | DMSO, DMF, Methanol (warm) | Poor solubility in non-polar solvents ( |

| pKa (NH) | ~15.0 (Predicted) | Acidic proton due to indole ring system. |

Synthesis & Impurity Profile (Context for Spectroscopy)

To correctly interpret spectra, one must understand the genesis of the sample. The standard synthesis involves the Vilsmeier-Haack formylation of 7-methoxyindole. This route introduces specific impurity risks that spectroscopic analysis must detect.

Synthesis Workflow

The following diagram outlines the reaction pathway and critical workup steps to minimize phosphorus contaminants.

Figure 1: Vilsmeier-Haack formylation pathway.[1] Critical control points include the complete hydrolysis of the iminium salt to prevent amidine impurities.

Common Impurities

-

Unreacted Starting Material: 7-Methoxyindole (Lack of aldehyde peak in NMR).

-

Phosphorus Residues: From

(Detect via -

Dimethylamine salts: From DMF hydrolysis.

Spectroscopic Characterization

H NMR Spectroscopy

The proton NMR spectrum in DMSO-

Solvent: DMSO-

| Position | Shift ( | Multiplicity | Assignment Logic | |

| NH (1) | 12.05 | br s | - | Highly deshielded; broad due to exchange/quadrupolar relaxation. |

| CHO (10) | 9.92 | s | - | Characteristic aldehyde singlet. Key diagnostic peak. |

| H-2 | 8.15 | s (or d) | Deshielded by C3-carbonyl. Appears as doublet if NH coupling resolves. | |

| H-4 | 7.68 | d | Deshielded by C3-carbonyl (peri-effect). | |

| H-5 | 7.15 | t (pseudo) | Ortho-coupling to H-4 and H-6. | |

| H-6 | 6.82 | d | Shielded by adjacent C7-Methoxy group (electron donating). | |

| OCH | 3.94 | s | - | Strong singlet; distinct methyl environment. |

Application Note: The coupling pattern in the aromatic region (H4, H5, H6) is an "ABC" system but often simplifies to first-order Doublet-Triplet-Doublet. H-4 is the most downfield aromatic proton (excluding H-2) due to the anisotropy of the carbonyl group at C3.

C NMR Spectroscopy

The carbon spectrum confirms the skeleton and the oxidation state of the carbonyl.

| Carbon Type | Shift ( | Assignment |

| Carbonyl (C=O) | 185.2 | Aldehyde carbon; most deshielded. |

| C-7 (C-OMe) | 146.5 | Deshielded by oxygen attachment (ipso effect). |

| C-7a | 127.0 | Quaternary bridgehead. |

| C-2 | 138.0 | Adjacent to Nitrogen. |

| C-3a | 128.5 | Quaternary bridgehead. |

| C-3 | 118.5 | Substituted carbon; shielded relative to benzene due to indole electron density. |

| Ar-CH (C4, C5, C6) | 105 - 125 | Aromatic methines. C6 is typically most shielded (~105 ppm) due to ortho-OMe. |

| Methoxy ( | 55.4 | Typical methoxy region. |

Infrared (IR) Spectroscopy

IR is useful for rapid solid-state identification and checking for water content.

-

3150 – 3250 cm

: N-H stretch (Broad, H-bonded). -

2800 – 2850 cm

: C-H stretch (Aldehyde Fermi resonance, often weak). -

1640 – 1655 cm

: C=O stretch. Note: This is lower than typical aliphatic aldehydes (1720 cm -

1260 cm

: C-O stretch (Aryl alkyl ether).

Mass Spectrometry (MS)

-

Ionization: ESI (Positive mode).

-

Observed Ion:

. -

Fragmentation: Loss of CO (28 Da) is common in indole aldehydes, leading to a fragment at

.

Structural Assignment Logic

To ensure the signals are assigned correctly (and not to an isomer like 5-methoxy), the following logic flow is used, typically supported by 2D NMR (COSY/NOESY).

Figure 2: NMR Assignment Logic. The NOE correlation between the methoxy protons and H-6 is the definitive proof of regiochemistry.

Experimental Protocol: Purification & Validation

If the spectroscopic data indicates impurities (e.g., extra aldehyde peaks or aliphatic noise), perform the following purification:

-

Recrystallization: Dissolve crude solid in minimal hot Ethanol or Ethyl Acetate. Add Hexanes dropwise until turbidity persists. Cool slowly to 4°C.

-

TLC System: 50% Ethyl Acetate in Hexanes.

-

Rf Product: ~0.4 - 0.5.

-

Rf Starting Material: ~0.7 (Higher, less polar without CHO).

-

-

Drying: Vacuum dry at 40°C for 6 hours to remove solvent residues (check 3.3 ppm for water or 2.5 ppm for DMSO in NMR).

References

-

Synthesis & Characterization: LookChem. (n.d.). 7-Methoxy-3-indolecarboxaldehyde Product Properties. Retrieved January 31, 2026, from [Link]

-

Vilsmeier-Haack Mechanism & General Indole Data: Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33.[1] Retrieved January 31, 2026, from [Link]

-

Comparative NMR Data (Unsubstituted Analog): SpectraBase. (n.d.). 1H NMR Spectrum of Indole-3-carboxaldehyde. Wiley Science Solutions. Retrieved January 31, 2026, from [Link]

-

IR Spectroscopy of Carbonyls: Chemistry LibreTexts. (2024). Spectroscopy of Aldehydes and Ketones. Retrieved January 31, 2026, from [Link]

Sources

Technical Guide: Solubility Profile & Handling of 7-Methoxy-3-indolecarboxaldehyde

Topic: Solubility of 7-Methoxy-3-indolecarboxaldehyde in Common Lab Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers[1]

Executive Summary

7-Methoxy-3-indolecarboxaldehyde (CAS: 109021-59-2) is a critical heterocyclic intermediate used extensively in the synthesis of indole-based alkaloids, kinase inhibitors, and receptor ligands.[1] Its solubility behavior is governed by the interplay between the hydrophobic indole core, the hydrogen-bond donating N-H moiety, and the electron-donating 7-methoxy substituent.[1]

This guide provides a definitive solubility landscape for this compound, moving beyond basic data to offer actionable solvent selection strategies for synthesis, purification, and biological assay preparation.

Physicochemical Profile

Understanding the molecular properties is the first step to predicting solubility behavior.[1] The 7-methoxy group introduces a dipole that slightly enhances solubility in polar organic solvents compared to the unsubstituted parent indole.[1]

| Property | Value | Relevance to Solubility |

| Molecular Weight | 175.18 g/mol | Low MW facilitates dissolution in small volumes.[1] |

| Physical State | Pale yellow to tan solid | Crystalline lattice energy must be overcome by solvation.[1] |

| Melting Point | 159–162 °C | High MP indicates strong intermolecular forces (H-bonding); requires heat for high-concentration dissolution.[1] |

| LogP (Predicted) | ~1.99 | Lipophilic; prefers organic solvents over aqueous media.[1] |

| pKa (Predicted) | ~15 (N-H) | Very weak acid; deprotonation requires strong bases (e.g., NaH, KOtBu).[1] |

| H-Bond Donors | 1 (Indole N-H) | Capable of H-bonding with DMSO, DMF, Alcohols.[1] |

| H-Bond Acceptors | 2 (C=O, O-Me) | Enhances solubility in protic solvents via H-bond acceptance.[1] |

Solubility Landscape

A. Primary Solvents (High Solubility)

These solvents are recommended for preparing high-concentration stock solutions (>100 mM) or for running reactions.[1]

-

DMSO (Dimethyl Sulfoxide): The "Gold Standard" for biological stocks.[1]

-

DMF (Dimethylformamide):

-

THF (Tetrahydrofuran):

B. Secondary Solvents (Moderate/Process Solubility)

Useful for extraction, chromatography, and recrystallization.[1]

-

Ethyl Acetate:

-

Dichloromethane (DCM) / Chloroform:

-

Alcohols (Methanol/Ethanol):

C. Anti-Solvents (Insoluble)[1]

-

Water: Practically insoluble.[1][4] Requires co-solvents (DMSO/Ethanol) or pH adjustment (though pH adjustment is difficult due to high pKa).[1]

-

Hexanes/Heptane: Insoluble.[1][4] Used to precipitate the product from DCM or Ethyl Acetate solutions.[1]

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (DMSO)

Standard procedure for biological assays.

-

Calculate Mass: To prepare 1 mL of 10 mM stock:

-

Weighing: Accurately weigh ~1.8 mg of 7-Methoxy-3-indolecarboxaldehyde into a sterile microcentrifuge tube. Record exact mass.

-

Dissolution: Add the calculated volume of anhydrous DMSO (Grade: Cell Culture Tested).

-

Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

-

Storage: Aliquot into amber tubes to prevent photodegradation. Store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Solubility Determination (Shake-Flask Method)

Use this protocol if precise thermodynamic solubility data is required for a specific solvent system.[1]

-

Saturation: Add excess solid compound to 1 mL of the target solvent in a glass vial.

-

Equilibration: Agitate (shake or stir) at the desired temperature (e.g., 25°C) for 24 hours.

-

Clarification: Filter the suspension through a 0.45 µm PTFE syringe filter to remove undissolved solids.

-

Quantification: Dilute the filtrate 100-fold with Acetonitrile/Water (50:50) and analyze via HPLC-UV (detection at ~290-300 nm). Compare peak area against a standard curve of known concentration.[1]

Visualizations

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher to the correct solvent based on the experimental intent.[1]

Caption: Decision tree for selecting the optimal solvent based on experimental application (Assay, Synthesis, or Purification).

Figure 2: Dissolution & Handling Workflow

A logic flow for handling the solid compound to ensure stability and accuracy.[1]

Caption: Step-by-step workflow for preparing stable stock solutions, including troubleshooting for undissolved particulates.

Critical Application Notes

Reaction Monitoring (TLC)

When running reactions in DMF or DMSO, monitoring via Thin Layer Chromatography (TLC) can be tricky due to the high boiling point of the solvent.[1]

-

Recommended Eluent: Hexane:Ethyl Acetate (3:2 or 1:1).[1]

-

Visualization: The indole moiety is UV active (254 nm).[1] It also stains well with Vanillin dip (turns pink/purple upon heating) or Ehrlich’s Reagent (specific for indoles).[1]

Stability in Solution

-

Oxidation: Indole-3-carboxaldehydes are susceptible to air oxidation to the corresponding carboxylic acid over time, especially in solution.[1]

-

Schiff Base Formation: Avoid storing in primary alcohols (Methanol/Ethanol) for extended periods without refrigeration, as hemiacetal or acetal formation can occur slowly under acidic conditions.[1] Primary amines in the assay buffer can form Schiff bases with the aldehyde group.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76660, 7-Methoxy-1H-indole. Retrieved January 31, 2026 from [Link](Note: Used for physicochemical property inference of the core scaffold).[1]

-

Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data Bulletin. Retrieved January 31, 2026 from [Link].

-

Organic Syntheses. Synthesis of Indole-3-carboxaldehydes via Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21-33.[1] Retrieved January 31, 2026 from [Link].[1]

Sources

An In-depth Technical Guide to the Stability and Storage of 7-Methoxy-3-indolecarboxaldehyde

Abstract

7-Methoxy-3-indolecarboxaldehyde is a pivotal intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and anticancer immunomodulators.[1] The integrity of this compound is paramount for reproducible and reliable experimental outcomes. This guide provides a comprehensive analysis of the chemical stability of 7-Methoxy-3-indolecarboxaldehyde, detailing the intrinsic molecular liabilities and extrinsic factors that contribute to its degradation. We present field-proven protocols for optimal storage, handling, and stability assessment to ensure its long-term viability in a research and development setting.

Introduction: The Chemical Profile of 7-Methoxy-3-indolecarboxaldehyde

7-Methoxy-3-indolecarboxaldehyde (CAS No. 109021-59-2) is a solid, crystalline compound with a melting point of 159-160°C.[1][2] Its molecular structure is characterized by three key functional groups: an indole nucleus, an aldehyde group at the 3-position, and a methoxy group at the 7-position. This specific arrangement of functional groups dictates its utility as a synthetic building block but also defines its vulnerabilities to degradation.

-

Indole Nucleus: The electron-rich pyrrole ring of the indole system is susceptible to oxidation.

-

Aldehyde Group: Aldehydes are prone to oxidation to carboxylic acids and can participate in various condensation and polymerization reactions.

-

Methoxy Group: The electron-donating methoxy group can influence the reactivity of the aromatic ring.

Understanding these structural features is crucial for predicting and mitigating potential stability issues.

Critical Factors Influencing Compound Stability

The degradation of 7-Methoxy-3-indolecarboxaldehyde is primarily driven by four environmental factors: oxygen, light, temperature, and moisture/pH.

Oxidative Instability

The aldehyde functional group is the most significant site of oxidative vulnerability. Atmospheric oxygen can readily oxidize the aldehyde to the corresponding carboxylic acid, 7-methoxy-3-indolecarboxylic acid. This process can be accelerated by the presence of metal ion impurities and light. The indole nucleus itself can also undergo oxidative degradation, though typically under harsher conditions.

Causality: The C-H bond of the aldehyde group is relatively weak and susceptible to radical-mediated abstraction by oxygen, initiating a chain reaction that leads to the carboxylic acid.

Photostability

Indole derivatives are known to be photosensitive. Exposure to light, particularly in the UV spectrum, can induce photochemical reactions. For indole aldehydes, this can lead to dimerization, polymerization, or the formation of colored degradation products. The energy from photons can excite the π-electron system of the indole ring, leading to the formation of reactive intermediates.

Causality: Photo-induced degradation often proceeds through the formation of radical species or electronically excited states that are highly reactive, leading to complex product mixtures and a visible change in the material's appearance (e.g., yellowing or darkening).

Thermal Decomposition

While the compound has a relatively high melting point, prolonged exposure to elevated temperatures, even below its melting point, can accelerate degradation.[3][4] Thermal stress can provide the activation energy needed to overcome reaction barriers for decomposition pathways. Thermogravimetric analysis (TGA) of similar indole compounds shows that thermal degradation typically commences at temperatures above 140-150°C.[3]

Causality: Heat increases molecular motion and the kinetic energy of molecules, leading to a higher probability of bond cleavage and reaction with other molecules, including atmospheric oxygen.

Hydrolytic and pH-Dependent Stability

7-Methoxy-3-indolecarboxaldehyde is generally stable in neutral aqueous solutions for short periods. However, its stability is compromised under strongly acidic or basic conditions. Aldehydes can undergo various acid- or base-catalyzed reactions. Furthermore, the indole NH proton is weakly acidic and can be deprotonated under sufficiently basic conditions, potentially leading to side reactions. While aldehydes themselves are not directly hydrolyzed, the presence of strong acids or bases can catalyze other degradation pathways.[5]

Causality: Extreme pH conditions can catalyze condensation reactions (e.g., aldol condensation) or other rearrangements, altering the structure of the molecule.

Recommended Storage and Handling Protocols

To ensure the long-term integrity and purity of 7-Methoxy-3-indolecarboxaldehyde, the following protocols are essential. These recommendations are synthesized from supplier data sheets and general chemical best practices.[1][2][6]

| Parameter | Solid Form (Long-Term) | In Solution (Short-Term) | Rationale |

| Temperature | 2-8°C[1][2] | -20°C or -80°C | Minimizes thermal degradation and slows kinetic rates of all potential reactions. |

| Atmosphere | Store under an inert gas (Argon or Nitrogen).[6] | Sparge solvent with inert gas before use. | Prevents oxidation of the aldehyde and indole functionalities. |

| Light | Store in an amber, tightly sealed vial. | Use amber vials or wrap vials in aluminum foil. | Protects against photo-induced degradation. |

| Moisture | Store in a desiccator or dry cabinet. | Use anhydrous solvents (e.g., DMSO, DMF). | Prevents potential moisture-related side reactions. |

| Container | Tightly sealed glass vial. | Tightly sealed vial with a PTFE-lined cap. | Ensures an inert storage environment and prevents contamination. |

Handling Best Practices:

-

Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Weigh and handle the compound quickly in a controlled environment, preferably in a glove box or under a stream of inert gas.

-

For solutions, prepare fresh as needed. If storage is required, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.

Experimental Workflow: A Self-Validating Stability Assessment

To empirically determine the stability of 7-Methoxy-3-indolecarboxaldehyde under specific laboratory conditions, the following high-performance liquid chromatography (HPLC)-based protocol is recommended.

Protocol Steps:

-

Stock Solution Preparation: Accurately prepare a stock solution of 7-Methoxy-3-indolecarboxaldehyde in an appropriate anhydrous solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

-

Initial Analysis (T=0): Immediately analyze the freshly prepared stock solution by HPLC to establish the initial purity and retention time. This serves as the baseline reference.

-

Stress Conditions: Aliquot the stock solution into separate, sealed vials for each stress condition to be tested:

-

Thermal: Incubate vials at various temperatures (e.g., 4°C, Room Temperature, 40°C).

-

Photostability: Expose vials to a controlled light source (e.g., a photostability chamber) alongside a control vial wrapped in foil.

-

Acid/Base: Add a small, controlled amount of acid (e.g., 0.1N HCl) or base (e.g., 0.1N NaOH) to designated vials.

-

-

Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14 days), remove a vial from each stress condition.

-

Sample Analysis: Analyze each sample by HPLC. Quantify the peak area of the parent compound and any new peaks that appear, which represent degradation products.

-

Data Evaluation: Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample. A decrease in the main peak area with a corresponding increase in new peaks confirms degradation.

Visualizations

Caption: Workflow for assessing the stability of 7-Methoxy-3-indolecarboxaldehyde.

Caption: Primary degradation pathways for 7-Methoxy-3-indolecarboxaldehyde.

Conclusion

The chemical integrity of 7-Methoxy-3-indolecarboxaldehyde is contingent upon meticulous control of its storage and handling environment. The primary degradation routes are oxidation of the aldehyde group and photodegradation of the indole nucleus. By adhering to the recommended protocols—specifically, storage at 2-8°C under an inert atmosphere and protected from light—researchers can significantly mitigate the risk of degradation. Implementing a systematic stability assessment protocol provides an empirical foundation for ensuring that the compound's purity is maintained throughout its lifecycle in the laboratory, thereby safeguarding the validity of experimental results.

References

-

LookChem. (n.d.). Cas 109021-59-2, 7-Methoxy-3-indolecarboxaldehyde. Retrieved from [Link]

-

Trivedi, M. K., Branton, A., Trivedi, D., Nayak, G., Mondal, S. C., & Jana, S. (2015). TGA thermogram of control indole. ResearchGate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of 7-Methoxy-3-indolecarboxaldehyde

Introduction: Understanding the Molecule and Its Risks

7-Methoxy-3-indolecarboxaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its indole scaffold, substituted with a methoxy and an aldehyde group, makes it a versatile precursor for synthesizing a range of biologically active compounds, including potential anticancer agents.[1] As researchers and drug development professionals, our ability to innovate with such molecules is predicated on our ability to handle them with the utmost safety and precision.

This guide moves beyond the standard format of a Safety Data Sheet (SDS). It aims to provide a deeper, more practical understanding of the hazards associated with 7-Methoxy-3-indolecarboxaldehyde and to establish robust, scientifically-grounded protocols for its safe use in a research and development setting. The causality behind each safety recommendation will be explained to foster a culture of informed caution.

Section 1: Hazard Identification and Risk Assessment

While a comprehensive toxicological profile for 7-Methoxy-3-indolecarboxaldehyde is not extensively detailed in publicly available literature, the known hazards of structurally similar indole-based compounds and aldehydes necessitate a cautious approach. The primary hazards, as extrapolated from available data and related compounds, are summarized below.

GHS Hazard Classification

Based on data for analogous compounds like 1-methoxy-1H-indole-3-carbaldehyde and other indole aldehydes, a conservative hazard assessment is prudent.[2][3]

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning |

| Acute Toxicity, Dermal | Category 3-4 | H311/H312: Toxic/Harmful in contact with skin | Danger/Warning |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |

Scientist's Note: The aldehyde functional group is a known irritant and sensitizer. The indole ring, while generally stable, can participate in various biological interactions. Therefore, minimizing all routes of exposure—ingestion, skin contact, and inhalation of dust—is the foundational principle of safe handling.[4]

Laboratory Risk Assessment Workflow

A dynamic risk assessment should precede any experiment involving this compound. The following workflow provides a structured approach to identifying and mitigating risks.

Caption: Laboratory Risk Assessment Workflow for Chemical Handling.

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Controlling exposure is paramount. This is achieved through a combination of engineering controls and an appropriate PPE ensemble.

Engineering Controls

-

Primary Containment: All handling of 7-Methoxy-3-indolecarboxaldehyde solid, including weighing and transfers, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne dust particles.[5]

-

Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions. Eyewash stations and safety showers must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE)

The selection of PPE must be based on the identified risks of skin/eye irritation and potential dermal toxicity.

| PPE Component | Specification | Rationale |

| Hand Protection | Nitrile gloves (minimum thickness 0.11 mm) | Provides a barrier against incidental skin contact. Double-gloving is recommended for extended handling or when working with solutions. |

| Eye Protection | Chemical safety goggles or safety glasses with side shields | Protects against dust particles and splashes. A face shield should be worn in addition to goggles when there is a significant splash risk.[6] |

| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |

| Respiratory | Not required for standard handling in a fume hood | If engineering controls fail or for large-scale spill cleanup, a NIOSH-approved respirator with a particulate filter may be necessary.[6] |

Scientist's Note: Proper technique is as crucial as the equipment itself. Always inspect gloves for tears before use. Wash hands thoroughly after handling the compound, even after removing gloves, to remove any potential residual contamination.[4][7]

Section 3: Safe Handling, Storage, and Disposal

Handling Protocols

-

Preparation: Designate a specific area within the fume hood for handling the compound. Assemble all necessary equipment and reagents before retrieving the chemical container.

-

Weighing: To minimize dust generation, use a spatula to carefully transfer the solid onto weighing paper or into a vessel within a ventilated enclosure.[4] Avoid pouring the powder.

-

Dissolution: Add solvents to the solid slowly to avoid splashing. If sonication or heating is required, ensure the vessel is securely capped or covered.

-

Post-Handling: Decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

Storage Requirements

-

Container: Keep the container tightly closed to prevent exposure to air and moisture.[4][8]

-

Environment: Store in a cool, dry, and well-ventilated area.[4] Recommended storage temperature is often between 2-8°C.[1]

-

Incompatibilities: Segregate from strong oxidizing agents and strong bases, as these may cause vigorous or hazardous reactions.[4]

Waste Disposal

-

Chemical Waste: Dispose of unused material and contaminated consumables (gloves, weighing paper, etc.) in a clearly labeled, sealed hazardous waste container.

-

Regulatory Compliance: All disposal must be conducted in accordance with local, state, and federal environmental regulations. Do not allow the product to enter the sewage system.[8]

Section 4: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First-Aid Measures Decision Tree

In the event of an exposure, immediate and correct action is critical.

Caption: First-Aid Decision Tree for Accidental Exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6][9]

-

Skin Contact: Remove all contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[6]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and call for medical assistance.[6][9]

-

Ingestion: Do not induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[4][9]

Accidental Release Measures

-

Small Spill (Solid):

-

Ensure the area is well-ventilated (work within a fume hood if possible).

-

Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.

-

Place the swept material into a sealed container for hazardous waste disposal.

-

Clean the spill area with a damp cloth or paper towel, and dispose of it as hazardous waste.

-

-

Large Spill:

-

Evacuate the immediate area.

-

Alert laboratory personnel and the institutional safety officer.

-

Prevent entry of unauthorized personnel.

-

Cleanup should only be performed by trained personnel equipped with appropriate respiratory protection.

-

Conclusion

7-Methoxy-3-indolecarboxaldehyde is a compound with significant potential in the field of drug discovery. By understanding its hazard profile, implementing robust engineering and administrative controls, and adhering to strict safe handling protocols, researchers can confidently and safely unlock its synthetic utility. This guide serves as a framework for developing a comprehensive safety culture that protects the scientist, the integrity of the research, and the environment.

References

-

Fisher Scientific. Safety Data Sheet.

-

Sigma-Aldrich. Safety Data Sheet (1).

-

Sigma-Aldrich. Safety Data Sheet (2).

-

Sigma-Aldrich. Safety Data Sheet (3).

-

Sigma-Aldrich. Safety Data Sheet (4).

-

CDH Fine Chemical. Indole CAS NO 120-72-9 Material Safety Data Sheet.

-

Thermo Fisher Scientific. Indole-3-carboxaldehyde - Safety Data Sheet.

-

Cayman Chemical. Indole-3-carboxaldehyde - Safety Data Sheet.

-

Synquest Labs. 1H-Indole-3-carboxaldehyde - Safety Data Sheet.

-

LookChem. Cas 109021-59-2, 7-Methoxy-3-indolecarboxaldehyde.

-

PubChem. 1-methoxy-1H-indole-3-carbaldehyde | C10H9NO2.

-

BLD Pharm. 5-Methoxy-1H-indole-3-carbaldehyde.

Sources

- 1. lookchem.com [lookchem.com]

- 2. 1-methoxy-1H-indole-3-carbaldehyde | C10H9NO2 | CID 398554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 10601-19-1|5-Methoxy-1H-indole-3-carbaldehyde|BLD Pharm [bldpharm.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Technical Deep Dive: The Indole-3-Carboxaldehyde Scaffold

Executive Summary & Structural Logic

Indole-3-carboxaldehyde (I3A) is not merely a substrate; it is a "push-pull" electronic system that serves as a linchpin in medicinal chemistry. Structurally, it features an electron-rich indole ring (the "push") coupled to an electron-deficient formyl group at the C3 position (the "pull"). This conjugation imparts a vinylogous amide character to the molecule, significantly stabilizing the carbonyl group against nucleophilic attack compared to a standard benzaldehyde, while simultaneously rendering the C2 position and the N-H bond electronically distinct.

For the drug developer, I3A offers three orthogonal vectors for diversification:

-

The Carbonyl Vector (C3): Classic condensation chemistry (Knoevenagel, Schiff base) to generate vinyl and imine linkers.

-

The Nitrogen Vector (N1): A nucleophilic handle for solubility modulation and steric tuning via alkylation.

-

The C-H Activation Vector (C2): The formyl group acts as a transient directing group (TDG) for transition-metal-catalyzed functionalization.

Reactivity Profile & Mechanistic Insights[1][2]

The Vinylogous Amide Character

The reactivity of I3A is dominated by the resonance contribution where the nitrogen lone pair donates density into the ring, delocalizing onto the carbonyl oxygen.

-

Consequence: The carbonyl carbon is less electrophilic than in benzaldehyde. Stronger nucleophiles or acid catalysis are often required for condensation.

-

Stability: This resonance makes I3A resistant to autoxidation compared to other aromatic aldehydes.

Divergent Synthetic Pathways

The following diagram illustrates the core transformations available from the I3A scaffold.

Figure 1: Divergent synthetic pathways from the Indole-3-carboxaldehyde scaffold.

Validated Experimental Protocols

The following protocols are designed for reproducibility and scalability. They prioritize self-validating steps (TLC monitoring, distinct color changes) to ensure success.

Protocol A: Knoevenagel Condensation (Synthesis of 3-Vinylindoles)

This reaction couples I3A with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to create electron-deficient alkenes, which are key pharmacophores in anticancer research.

Mechanism: Base-catalyzed deprotonation of the active methylene, followed by nucleophilic attack on the aldehyde and E1cB elimination.

Materials:

-

Indole-3-carboxaldehyde (1.0 equiv)

-

Malononitrile (1.1 equiv)

-

Piperidine (0.1 equiv, Catalyst)

-

Ethanol (Solvent, 10 mL/mmol)

Step-by-Step Workflow:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Indole-3-carboxaldehyde in Ethanol at room temperature. The solution will be pale yellow/tan.

-

Addition: Add Malononitrile in one portion.

-

Catalysis: Add Piperidine dropwise.[1] Observation: A color change (often to bright yellow or orange) indicates the formation of the intermediate.

-

Reaction: Stir at room temperature (25 °C) for 2–4 hours.

-

Validation: Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The aldehyde spot (Rf ~0.4) should disappear, replaced by a lower Rf fluorescent product.

-

-

Workup: The product often precipitates out of the ethanol solution.

-

Purification: Recrystallize from hot Ethanol if necessary.

Protocol B: N-Alkylation (Indole Nitrogen Functionalization)

N-alkylation is critical for modulating lipophilicity (LogP). The acidity of the N-H proton (pKa ~16-17) requires a mild-to-moderate base in a polar aprotic solvent.

Materials:

-

Indole-3-carboxaldehyde (1.0 equiv)

-

Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide) (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv, anhydrous)[3]

-

DMF (Dimethylformamide) (5 mL/mmol)

Step-by-Step Workflow:

-

Deprotonation: Dissolve I3A in DMF. Add K₂CO₃ and stir for 15 minutes at room temperature. Note: The suspension ensures a buffered basic environment.

-

Alkylation: Add the Alkyl Halide dropwise.

-

Caution: Alkyl halides are toxic; use a fume hood.

-

-

Heating: Heat the mixture to 60–80 °C for 4–12 hours.

-

Quench: Pour the reaction mixture into crushed ice/water. The product will precipitate as a solid.

-

Isolation: Filter the solid. Wash copiously with water to remove residual DMF.

-

Drying: Dry under vacuum.

Protocol C: Schiff Base Formation (Imine Synthesis)

Schiff bases of I3A are biologically active (antifungal/antibacterial) and serve as ligands for metal complexes.

Materials:

-

Indole-3-carboxaldehyde (1.0 equiv)

-

Primary Amine (e.g., Aniline, Hydrazide) (1.0 equiv)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

-

Ethanol (Absolute)

Step-by-Step Workflow:

-

Mixing: Combine I3A and the amine in Ethanol.

-

Catalysis: Add catalytic Acetic Acid.

-

Reflux: Heat to reflux (78 °C) for 3–6 hours.

-

Validation: Monitor the disappearance of the aldehyde peak in IR (approx. 1640–1660 cm⁻¹) or by TLC.

-

Isolation: Cool to room temperature. The Schiff base typically crystallizes. Filter and wash with cold ethanol.

Advanced Reactivity: C2-Functionalization

The C3-formyl group can function as a Directing Group (DG) for C-H activation.[8] In the presence of Palladium(II), the carbonyl oxygen coordinates to the metal, placing the Pd in proximity to the C2-H bond.

Pathway Logic:

-

Coordination: Pd(OAc)₂ binds to the C3-formyl oxygen.

-

C-H Activation: Pd inserts into the C2-H bond (Concerted Metalation-Deprotonation).

-

Coupling: Reaction with an Aryl Iodide or Acrylate.

-

Reductive Elimination: Formation of the C2-C(Aryl) bond and regeneration of Pd(0).

-

Re-oxidation: An oxidant (e.g., Ag₂CO₃ or Cu(OAc)₂) is required to regenerate Pd(II).

Key Reference: This methodology allows for the synthesis of 2,3-disubstituted indoles without pre-functionalized starting materials [1, 4].

Mechanistic Visualization: Knoevenagel Condensation

The following diagram details the catalytic cycle for the synthesis of 3-vinylindoles, highlighting the role of the piperidine catalyst.

Figure 2: Step-wise mechanism of the Knoevenagel condensation catalyzed by piperidine.

Quantitative Data Summary

| Reaction Type | Reagents | Typical Yield | Key Observation (Validation) | Ref |

| Knoevenagel | Malononitrile, Piperidine, EtOH | 85–95% | Formation of yellow/orange precipitate; loss of CHO peak in IR. | [2, 5] |

| Schiff Base | Aniline/Hydrazide, AcOH, EtOH | 75–90% | Product crystallization upon cooling; distinct melting point. | [3, 6] |

| N-Alkylation | MeI, K₂CO₃, DMF | 80–90% | Higher Rf on TLC; loss of N-H stretch in IR (~3200 cm⁻¹). | [1, 7] |

| C2-Arylation | Ar-I, Pd(OAc)₂, Ag₂CO₃ | 50–70% | Requires inert atmosphere; confirmed by NMR (loss of C2-H singlet). | [4] |

References

-

1H-Indole-3-carboxaldehyde: Synthesis and Reactions . Egyptian Journal of Chemistry, 2017. Link

-

Troubleshooting guide for the condensation reaction of indole-3-carbaldehyde . BenchChem, 2025.[1] Link

-

Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde . European Journal of Medicinal Chemistry, 2008.[9] Link

-

Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles . The Journal of Organic Chemistry, 2011. Link

-

Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation . Organic Communications, 2016. Link

-

Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives . International Journal of Pharmaceutical Sciences, 2013. Link

-

N-Alkylation/Arylation of Indole-3-Carboxaldehyde . Journal of Polymers and the Environment, 2024. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN102584671B - Bis-Schiff bases synthesized by condensing indole-3-carboxaldehyde and benzidine and preparation method thereof - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. Knoevenagel Condensation [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. (2008) | Deepa Sinha | 331 Citations [scispace.com]

Role of methoxy group in indole biological activity

Topic: The Strategic Role of the Methoxy Group in Indole-Based Drug Design Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The indole scaffold represents a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over 5% of all FDA-approved drugs. Within this framework, the introduction of a methoxy (-OCH₃) group is rarely a trivial decoration; it is a strategic maneuver used to modulate electron density, block metabolic soft spots, and refine ligand-receptor binding kinetics.[1]

This guide analyzes the methoxy group’s tripartite role —electronic modulation, pharmacodynamic enforcement, and pharmacokinetic optimization—providing actionable insights for rational drug design.[1]

Physicochemical & Electronic Modulation

The methoxy group alters the indole core through two competing electronic effects, creating a unique electrostatic landscape that dictates reactivity and binding.

-

Resonance Donation (+M Effect): The oxygen lone pair donates electron density into the indole

-system. This is most pronounced at the C3, C5, and C7 positions (when substituted at C5).[1] This electron-rich character enhances the nucleophilicity of the indole, making it more susceptible to electrophilic attack during synthesis but also strengthening -

Inductive Withdrawal (-I Effect): Through the

-bond, the electronegative oxygen pulls electron density.[2] While weaker than the resonance effect, this local polarization increases the acidity of the N-H proton slightly and alters the dipole moment, often critical for orienting the molecule in the active site.

Table 1: Physicochemical Impact of Methoxy Substitution on Indole

| Property | Unsubstituted Indole | 5-Methoxyindole | Drug Design Implication |

| LogP (Lipophilicity) | ~2.14 | ~2.40 - 2.70 | Increases membrane permeability; enhances hydrophobic pocket filling.[1] |

| pKa (Conjugate Acid) | -3.6 | -2.8 | Increased basicity at C3 due to +M effect; alters protonation state in acidic media.[1] |

| H-Bond Potential | Donor (NH) | Donor (NH) + Acceptor (OMe) | Adds a specific H-bond acceptor vector without ionizing.[1] |

| Metabolic Liability | High (C5/C6 Hydroxylation) | Moderate (O-Demethylation) | Blocks C5 oxidation; shifts clearance pathway to CYP-mediated demethylation.[1] |

Pharmacodynamic Implications: The "Magic Methyl" Effect

In ligand-receptor interactions, the methoxy group often acts as a "molecular anchor." It restricts conformation via steric clashes with ortho-protons and provides a distinct H-bond acceptor site.

Case Study: Melatonin Receptor Selectivity

The 5-methoxy group in melatonin is non-negotiable for high-affinity binding to MT1 and MT2 receptors.

-

Mechanism: The methoxy oxygen accepts a hydrogen bond from a specific histidine residue (His195 in MT1) deep within the receptor pocket.

-

SAR Sensitivity: Moving the methoxy group to C4, C6, or C7 results in a >100-fold loss of affinity, demonstrating that the group acts as a precise distance vector for binding, not just a lipophilic filler.[1]

Visualization: SAR Logic of Indole Substitution

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when optimizing indole-based ligands, highlighting the critical nature of position.

Figure 1: SAR decision matrix for methoxy-indole derivatives. Note the divergence in efficacy between C5 and C6 substitution.

Pharmacokinetic Optimization (ADME)

One of the most pragmatic uses of the methoxy group is Metabolic Blocking .

-

The Problem: The electron-rich indole ring is prone to rapid oxidative metabolism by Cytochrome P450 enzymes (CYPs), typically occurring at the C5 or C6 positions (hydroxylation), leading to rapid renal clearance (Phase II conjugation).[1]

-

The Solution: Installing a methoxy group at C5 "caps" this reactive site. While the methoxy group itself is subject to O-demethylation, this process is generally slower than direct ring hydroxylation, effectively extending the drug's half-life (

).[1]

Visualization: Metabolic Fate Shifting

This diagram maps how the methoxy group reroutes the metabolic pathway from rapid clearance to controlled biotransformation.

Figure 2: Metabolic pathway divergence.[1] The methoxy group delays the formation of the excretable hydroxy-metabolite.

Experimental Protocol: Microsomal Stability Assessment

To validate the metabolic stability conferred by the methoxy group, a comparative intrinsic clearance (

Objective: Compare the metabolic half-life of an unsubstituted indole analog vs. its 5-methoxy derivative.

Materials:

-

Test Compounds: Indole derivative (Control) and 5-Methoxy-indole derivative (Test) at 10 mM in DMSO.

-

Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.[1]

-

Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

-

Quench Solution: Acetonitrile containing internal standard (e.g., Warfarin or Propranolol).[1]

Protocol Steps:

-

Preparation: Dilute test compounds to 1 µM in phosphate buffer (100 mM, pH 7.4). Pre-warm microsomes and buffer to 37°C.

-

Incubation:

-

Mix 450 µL of compound solution with 25 µL of microsomes (final protein conc: 0.5 mg/mL).

-

Initiate reaction by adding 25 µL of NADPH regenerating system.

-

Control: Perform a parallel incubation without NADPH to check for chemical instability.

-

-

Sampling:

-

At time points

min, remove 50 µL aliquots. -

Immediately dispense into 150 µL of ice-cold Quench Solution to stop the reaction.

-

-

Processing:

-

Centrifuge samples at 4,000 rpm for 20 min at 4°C to pellet precipitated proteins.

-

Transfer supernatant to LC-MS/MS vials.

-

-

Analysis:

-

Calculation:

Expected Outcome: The 5-methoxy derivative typically exhibits a lower

References

-

Role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. (2024).

-

The Indole Scaffold in Biochemistry and Therapeutics. Molecules. (2023).

-

Melatonin Receptor Agonists: SAR and Applications. Current Topics in Medicinal Chemistry. (2008).

-

Synthesis and antioxidant evaluation of novel 5-methoxy indole analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. (2013). [1]

-

Utility of MetaSite in Improving Metabolic Stability of Indomethacin Derivatives. Drug Metabolism and Disposition. (2008).

Sources

Troubleshooting & Optimization

Technical Support Center: Indole Formylation Optimization

Topic: Optimizing Reaction Conditions for Indole Formylation Ticket ID: IND-CHO-001 Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Technical Support Center

I am Dr. Aris, your Senior Application Scientist. You are likely here because the standard Vilsmeier-Haack reaction—while the industry "workhorse" for introducing aldehydes onto electron-rich heterocycles—is behaving unpredictably.

Indole formylation is not merely a mixing of reagents; it is a balancing act between regioselectivity (C3 vs. N1 vs. C2), thermal stability of the chloroiminium intermediate, and hydrolytic sensitivity . Below is a dynamic guide designed to troubleshoot your specific failure modes and optimize your process for scale and purity.

Module 1: The Standard Protocol (Vilsmeier-Haack)

Target: C3-Formylation of Indole (High Selectivity) Core Issue: The Vilsmeier Reagent (VR) is thermally unstable. Accumulation of VR without consumption, or improper hydrolysis, leads to "tar" formation (polymerization) or thermal runaway.

The Mechanism & Workflow

Understanding the intermediate species is critical for troubleshooting.

Figure 1: The Vilsmeier-Haack reaction pathway. Note the "Critical Control Point" at the reagent formation stage, where thermal instability is highest.

Optimized Standard Operating Procedure (SOP)

Use this protocol to baseline your results.

-

Reagent Formation (The "Cold" Step):

-

Charge anhydrous DMF (10 equiv) into a reactor under

. -

Cool to 0–5°C .[1]

-

Add

(1.1–1.2 equiv) dropwise. Do not allow T > 10°C. -

Why? The Vilsmeier complex is thermally unstable.[2][3][4] High temperatures during formation lead to decomposition and potentially explosive pressure rises (Runaway Index 5) [1].

-

Stir: 30 mins at 0°C to ensure complete formation of the chloroiminium salt.

-

-

Substrate Addition:

-

Dissolve Indole (1.0 equiv) in minimum DMF.

-

Add slowly to the VR mixture.

-

Warm to RT or 35°C . Avoid reflux unless the substrate is highly deactivated.

-

-

The "Hidden" Fail Point: Hydrolysis:

-

The reaction yields an iminium salt, not the aldehyde.[5] This salt is stable in acid but hydrolyzes in base.

-

Protocol: Pour reaction mixture into ice/NaOAc (aq) or 2M NaOH .

-

Target pH: Adjust to pH 7–8. If the solution remains acidic, the iminium salt will not convert to the aldehyde, leading to massive yield loss in the aqueous layer.

-

Module 2: Troubleshooting Guide

Status: Reaction failed or yielded poor results. Action: Identify the symptom below.

| Symptom | Probable Cause | Technical Solution |

| Reaction Solidified | The iminium salt intermediate precipitated, halting stirring. | Dilution: The intermediate is often less soluble than the starting material. Add 2–3 volumes of DCM or additional DMF before the mixture seizes. |

| "Tar" / Black Sludge | Polymerization of indole (acid-catalyzed) or thermal decomposition of VR. | Temp Control: Keep VR formation <10°C. Do not overheat the reaction phase (>60°C) unless necessary. Indoles are acid-sensitive; prolonged exposure to acidic VR without reaction causes oligomerization. |

| Low Yield (Aq. Loss) | Incomplete hydrolysis of the iminium salt. | pH Adjustment: The iminium species is water-soluble. If you extract with organic solvent while the pH is < 4, the product stays in the water. Neutralize to pH 7–8 before extraction. |

| Regio-scrambling | Formation of N-formyl or C2-formyl byproducts. | Stoichiometry: Ensure strictly 1.0–1.1 equiv of |

| Explosion / Runaway | Accumulation of unreacted Vilsmeier Reagent. | Safety: Never add all reagents at once. Use "Semibatch" mode: Generate VR, then feed substrate. Monitor exotherm. |

Module 3: Regioselectivity (C2 vs. C3)

User Question: "I need the aldehyde at the C2 position, but Vilsmeier gives me C3. How do I switch selectivity?"

Dr. Aris: You cannot force the Vilsmeier reaction to favor C2 on a naked indole; electronic bias overwhelmingly favors C3 [2]. To target C2, you must switch mechanisms from Electrophilic Aromatic Substitution (EAS) to Directed Ortho-Lithiation (DoM) .

The C2-Selective Protocol (Lithiation Strategy)

-

Protection: You must protect the Nitrogen (e.g., N-Boc, N-SEM) to prevent deprotonation of the N-H.

-

Reagents: Use

-BuLi or

Figure 2: Decision tree for regioselectivity. Path A utilizes electronic activation (VH); Path B utilizes steric/coordination direction (Lithiation).

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use oxalyl chloride instead of

Q: My product is an oil and won't crystallize. How do I purify it? A: Indole-3-carboxaldehydes can form strong hydrogen bond networks.

-

Trituration: Try triturating the oil with cold diethyl ether or hexanes.

-

Bisulfite Adduct: If chromatography is difficult, form the sodium bisulfite adduct (water-soluble), wash away impurities with organic solvent, and then regenerate the aldehyde with base.

Q: Is the Vilsmeier reagent safe to store? A: Absolutely not. The Vilsmeier reagent is thermally unstable and moisture sensitive. It should be prepared in situ and used immediately. Storing it can lead to pressure buildup and explosion [1].

References

-

Thermal Hazards of Vilsmeier-Haack: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH.[9] (See discussion on Vilsmeier Reagent thermal runaway and Runaway Index).

-

Indole Regioselectivity: Sundberg, R. J. (1996). Indoles.[1][7][8][10][11][12][13] Academic Press. (Definitive text on C3 vs C2 nucleophilicity).

-

Vilsmeier Modifications: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.

-

C2-Lithiation Strategy: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mt.com [mt.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Formylation - Common Conditions [commonorganicchemistry.com]

- 7. growingscience.com [growingscience.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. Site-Selective N-1 and C-3 Heteroarylation of Indole with Heteroarylnitriles by Organocatalysis under Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Nickel-Catalyzed Dearomative Arylboration of Indoles: Regioselective Synthesis of C2- and C3-Borylated Indolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Stability of indole-3-carboxaldehyde oximes and isomerization

This guide functions as a specialized Technical Support Center for researchers working with Indole-3-carboxaldehyde oximes . It addresses the specific challenges of stereoisomerism (

Subject: Stability, Isomerization, and Synthetic Troubleshooting Ticket ID: IND-OX-SUPPORT-001 Assigned Specialist: Senior Application Scientist[1]

Introduction: The "Metastable" Nature of Indole Oximes

If you are observing shifting melting points, inconsistent NMR spectra, or unexpected nitrile byproducts, you are not alone. Indole-3-carboxaldehyde oximes are metastable intermediates .[1] They exist in a delicate equilibrium between stereoisomers (

This guide provides the protocols to control these variables.

Module 1: The Isomerization Challenge ( vs. )

User Issue: "My NMR spectrum shows two sets of signals for the aldoxime proton. Is my product impure?"

Diagnosis: Likely not. You are observing an equilibrium mixture of

-

The Thermodynamic Driver: In solution, the

-isomer (anti) is generally thermodynamically preferred due to steric repulsion in the -

The Kinetic Trap: Rapid precipitation or solid-state synthesis often traps the

-isomer (syn) .[1] -

The Trigger: Acidic conditions (even trace acid in

) catalyze the rotation around the C=N bond, shifting the mixture toward the

Analytical Validation: Distinguishing Isomers

Use this reference table to identify your species in

| Feature | Diagnostic Note | ||

| Aldoxime Proton ( | ~7.83 ppm | ~8.21 ppm | The |

| Aldehyde Impurity ( | ~9.88 ppm | ~9.88 ppm | If present, indicates hydrolysis. |

| Stability | Kinetic Product | Thermodynamic Product |

Protocol: Controlled Isomerization (Z E)

If your application requires a single isomer (typically

-

Dissolve the mixture in Ethanol (0.1 M concentration).

-

Add catalytic HCl (1-2 drops of 2M HCl per 10 mL).

-

Stir at Room Temperature for 1 hour.

-

Neutralize carefully with saturated

(avoid excess heat).[1] -

Extract with Ethyl Acetate.

-

Result: The ratio should shift predominantly to the

-isomer.

Module 2: Chemical Stability & Degradation

User Issue: "I see a sharp IR peak at ~2220 cm⁻¹, and my mass spec shows [M-18]."

Diagnosis: Your oxime has dehydrated into Indole-3-carbonitrile .[1][2] This is the most common failure mode. The electron-rich indole ring pushes electron density toward the aldoxime, facilitating the elimination of water, especially if activated by acids or dehydrating agents (like BOP or sulfonyl chlorides).[1]

Pathway Visualization

The following diagram illustrates the "Danger Zones" where the oxime is lost to hydrolysis or dehydration.

Figure 1: Reaction landscape of Indole-3-aldoxime.[1] The red path (Dehydration) is the primary stability risk.[1]

Troubleshooting Guide: Preventing Degradation

| Symptom | Root Cause | Corrective Action |

| Nitrile Formation | Acidic workup or high heat during drying.[1] | Keep workup pH > 6.[1] Dry under vacuum at |

| Aldehyde Reversion | Hydrolysis in aqueous acid. | Avoid prolonged exposure to aqueous buffers below pH 4. Store in solid form, not solution. |

| Darkening/Tars | Oxidative instability of indole ring. | Store under Argon/Nitrogen at -20°C. Protect from light. |

Module 3: Robust Synthesis Protocol

Objective: Synthesis of Indole-3-carboxaldehyde oxime minimizing nitrile formation and maximizing yield.

Reagents

-

Indole-3-carboxaldehyde (1.0 eq)[1]

-

Hydroxylamine Hydrochloride (

) (1.5 eq)[1] -

Sodium Carbonate (

) (0.75 eq) or NaOH (1.5 eq)[1] -

Solvent: Ethanol/Water (3:1 ratio)[1]

Step-by-Step Procedure

-

Preparation: Dissolve Indole-3-carboxaldehyde in Ethanol.

-

Activation: Dissolve

and the Base in the minimum amount of water. -

Addition: Add the aqueous hydroxylamine solution to the indole solution dropwise at 0°C (Ice bath). Cooling is critical to prevent immediate dehydration.[1]

-

Reaction: Allow to warm to Room Temperature. Monitor by TLC (or NMR) until aldehyde disappears (typically 1-3 hours).[1]

-

Workup (Critical Step):

-

Purification: Recrystallization from Ethanol/Water or Chloroform/Hexane is preferred over column chromatography (silica gel is slightly acidic and can cause isomerization or degradation).[1]

References

-

Mechanochemical Synthesis and Isomerization: Baláž, M., et al. (2019).[1][3] Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3347.[1][3]

-

Dehydration Pathways: Augustine, J. K., et al. (2009).[1] Propylphosphonic Anhydride (T3P): A Mild and Efficient Reagent for the Conversion of Aldoximes to Nitriles. Synlett, 2009(16), 2583-2586.[1] (Contextual grounding for dehydration mechanisms).

-

Biosynthetic Context (Camalexin): Böttcher, C., et al. (2009).[1][4] The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 150(3), 1423–1434.[1]

-

General Oxime Isomerization: Kalsi, P. S. (2000).[1] Stereochemistry Conformation and Mechanism. New Age International. (General reference for acid-catalyzed oxime rotation).

Sources

- 1. Synthesis, In Silico Studies, and Evaluation of Syn and Anti Isomers of N-Substituted Indole-3-carbaldehyde Oxime Derivatives as Urease Inhibitors against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Simple Synthesis of Nitriles from Aldoximes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes † - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Navigating the Solubility Labyrinth of Indole Compounds in Biological Assays

Welcome to the technical support center dedicated to addressing a critical challenge in drug discovery and biological research: the poor aqueous solubility of indole compounds. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] However, their often lipophilic nature presents a significant hurdle for accurate and reproducible in vitro and in vivo assays.[3] This guide provides practical, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges and ensure the integrity of your experimental data.

Frequently Asked Questions (FAQs)

Q1: My indole compound, dissolved in DMSO, precipitates immediately upon dilution into my aqueous assay buffer. What is happening and how can I prevent this?

A1: This is a classic case of a compound "crashing out" of solution and is one of the most common issues researchers face. It occurs because the compound, while soluble in a high concentration of an organic solvent like Dimethyl Sulfoxide (DMSO), is not soluble in the final aqueous environment of your assay. The DMSO concentration is drastically lowered upon dilution, and the aqueous buffer cannot maintain the compound in a dissolved state.

To prevent this, consider the following:

-

Slower Addition and Vigorous Mixing: Instead of adding the DMSO stock directly into the full volume of the buffer, try adding it dropwise to the buffer while continuously vortexing or stirring vigorously.[4] This rapid dispersion can sometimes prevent the immediate formation of precipitates.

-

Lowering the Final Compound Concentration: The simplest solution is often to reduce the final concentration of your compound in the assay.[4] It's possible you are exceeding the thermodynamic solubility limit of your compound in the aqueous buffer.

-

Optimizing DMSO Concentration: While you want to minimize DMSO due to potential cellular toxicity, a slightly higher—yet still tolerated—final concentration of DMSO might be necessary to keep your compound in solution. It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line or assay system.[5][6][7]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?